molecular formula C12H16N2O4 B8008785 5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid

5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid

Cat. No.: B8008785
M. Wt: 252.27 g/mol
InChI Key: WNYZSTMTJJFLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylamino group attached to the picolinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the picolinic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in metal coordination complexes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions. The picolinic acid moiety may also interact with metal ions, forming coordination complexes that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-N-methyl-β-alanine
  • N-(tert-butoxycarbonyl)-L-cysteine methyl ester
  • N-(tert-butoxycarbonyl)-N’-methylethylenediamine

Uniqueness

5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid is unique due to its combination of a Boc-protected amino group and a picolinic acid core. This structural feature allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)8-5-6-9(10(15)16)13-7-8/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYZSTMTJJFLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Note (6): Diethyl N-[5-(methylamino)picolinoyl]-L-glutamate used as starting material was prepared as follows:-A mixture of methyl 5-(N-tert-butoxycarbonyl-N-methylamino)picolinate (prepared using the method described in the Journal of Medicinal Chemistry, 1980, 23, 1405 except that methyl iodide was used in place of 3-trifluoromethylbenzyl chloride; 1.13 g), aqueous N-sodium hydroxide solution (8.5 ml), water (21 ml) and ethanol (15 ml) was stirred at laboratory temperature for 16 hours. The mixture was concentrated to a volume of 5 ml, acidified to pH 4 with 2N-hydrochloric acid solution and extracted with ethyl acetate (2×40 ml). The combined extracts were dried over magnesium sulphate, filtered and evaporated to give 5-(N-tert-butoxycarbonyl-N-methylamino)picolinic acid (0.8 g).
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Diethyl N-[5-(methylamino)picolinoyl]-L-glutamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 5-(N-tert-butoxycarbonyl-N-methylamino)picolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-sodium hydroxide
Quantity
8.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
21 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.